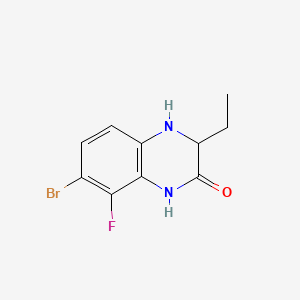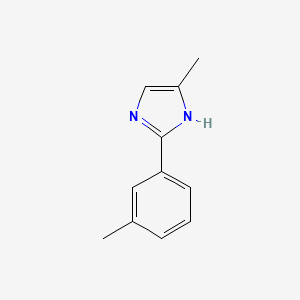![molecular formula C11H18O4 B13682269 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[45]decan-8-one is a chemical compound with the molecular formula C10H18O4 This compound is part of the spiroketal family, characterized by a spiro-connected cyclic ketal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with 1,4-cyclohexanedione under acidic conditions. The reaction proceeds through a ketalization process, forming the spiroketal structure. The reaction conditions often include the use of a strong acid catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or distillation are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 9-(Carboxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one.
Reduction: Formation of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-based pharmaceuticals.
Industry: Utilized as an intermediate in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the spiroketal structure provides stability and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Similar structure but without the hydroxymethyl group, leading to different chemical properties and reactivity.
Uniqueness
9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
9-(hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O4/c1-10(2)7-11(14-3-4-15-11)5-8(6-12)9(10)13/h8,12H,3-7H2,1-2H3 |
Clé InChI |
HGEVVGKIZZDZMU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(C1=O)CO)OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
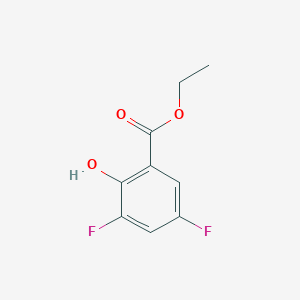
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)
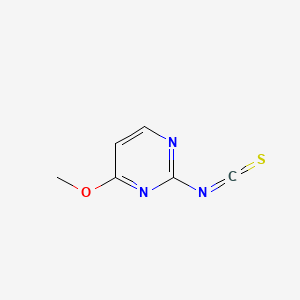
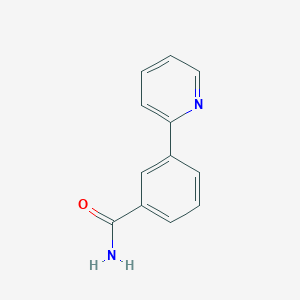
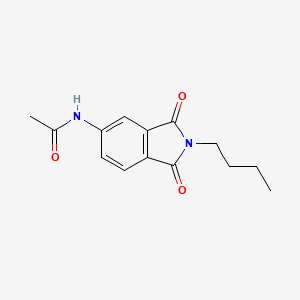
![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
![(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13682247.png)
